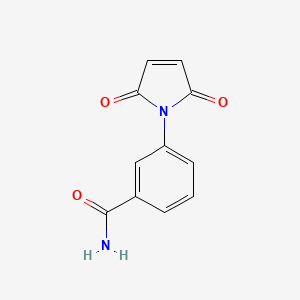
N-cycloheptyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-pyrimidinamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as CHPM, has unique properties that make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of N-cycloheptyl-2-pyrimidinamine involves its ability to selectively block ion channels. Specifically, N-cycloheptyl-2-pyrimidinamine binds to the channel protein and prevents ions from passing through. This can have a variety of effects depending on the type of ion channel being blocked, including changes in membrane potential, alterations in neurotransmitter release, and changes in muscle contraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-2-pyrimidinamine are largely dependent on the specific ion channels that it blocks. However, some general effects have been observed. For example, N-cycloheptyl-2-pyrimidinamine has been shown to cause muscle relaxation by blocking certain types of calcium channels. Additionally, N-cycloheptyl-2-pyrimidinamine has been shown to reduce the release of certain neurotransmitters, which can have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-2-pyrimidinamine is its selectivity for certain types of ion channels. This allows researchers to investigate the function of specific channels without affecting others. Additionally, N-cycloheptyl-2-pyrimidinamine has a relatively low toxicity, making it a safer alternative to other ion channel blockers. However, there are also limitations to using N-cycloheptyl-2-pyrimidinamine in lab experiments. For example, its effects can be difficult to interpret due to the complexity of ion channel function. Additionally, N-cycloheptyl-2-pyrimidinamine may not be effective in all types of cells or tissues, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-cycloheptyl-2-pyrimidinamine. One area of focus is the development of new drugs based on N-cycloheptyl-2-pyrimidinamine. By understanding its mechanism of action and its effects on ion channels, researchers can design new compounds that target specific channels and have fewer side effects. Additionally, N-cycloheptyl-2-pyrimidinamine could be used to study the role of ion channels in various diseases, including cancer and neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of N-cycloheptyl-2-pyrimidinamine, as well as its limitations and potential applications.
Synthesemethoden
The synthesis of N-cycloheptyl-2-pyrimidinamine involves a series of chemical reactions. The starting material for the synthesis is 2-aminopyrimidine, which is reacted with cycloheptanone in the presence of a base catalyst to form the intermediate product. This intermediate is then treated with hydrogen gas and a palladium catalyst to yield the final product, N-cycloheptyl-2-pyrimidinamine.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-pyrimidinamine has several potential applications in scientific research. One of the most promising areas of research involves the study of ion channels. N-cycloheptyl-2-pyrimidinamine has been shown to selectively block certain types of ion channels, making it a valuable tool for investigating their function. Additionally, N-cycloheptyl-2-pyrimidinamine has been used in studies examining the role of ion channels in cancer cells, as well as in the development of new drugs for treating neurological disorders.
Eigenschaften
IUPAC Name |
N-cycloheptylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-7-10(6-3-1)14-11-12-8-5-9-13-11/h5,8-10H,1-4,6-7H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJUGGWBNHTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-methylphenyl)thio]propanoyl}morpholine](/img/structure/B5792368.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)



![dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5792455.png)
![methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate](/img/structure/B5792459.png)